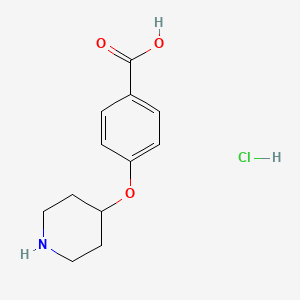

4-(4-Piperidinyloxy)benzoic acid hydrochloride

描述

4-(4-Piperidinyloxy)benzoic acid hydrochloride is a benzoic acid derivative featuring a piperidine ring connected via an oxygen atom at the para position of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research. Structurally, the compound is characterized by the direct linkage between the piperidine nitrogen and the benzoic acid moiety through an ether bond. This configuration influences its physicochemical properties, such as lipophilicity (logP ~1.5–2.0) and aqueous solubility (estimated >10 mg/mL in water) .

For example, methyl 4-hydroxybenzoate reacts with piperidine derivatives under basic conditions (e.g., potassium carbonate) in solvents like ethyl acetate or amyl acetate, followed by hydrolysis and HCl treatment to yield the hydrochloride salt .

属性

IUPAC Name |

4-piperidin-4-yloxybenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-12(15)9-1-3-10(4-2-9)16-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTKIPKHDVKBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609396-09-9 | |

| Record name | Benzoic acid, 4-(4-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(piperidin-4-yloxy)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 4-(4-Piperidinyloxy)benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can further enhance the efficiency of the production process.

化学反应分析

4-(4-Piperidinyloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The piperidine ring and benzoic acid moiety can undergo substitution reactions with various reagents to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

4-(4-Piperidinyloxy)benzoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(4-Piperidinyloxy)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoic acid moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .

相似化合物的比较

4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride

- Structural Difference : Contains a two-carbon ethoxy spacer (-OCH2CH2-) between the piperidine and benzoic acid.

- Impact on Properties: Increased molecular weight (~311.8 g/mol vs. ~283.7 g/mol for the target compound). Higher logP (~2.5) due to the hydrophobic ethylene group, reducing aqueous solubility compared to the target compound.

- Synthesis : Involves reacting methyl 4-hydroxybenzoate with β-chloroethylpiperidine hydrochloride under basic conditions .

3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride

- Structural Difference : Substitution at the meta position of the benzoic acid instead of the para position.

- Impact on Properties :

- Altered electronic distribution, affecting acidity (pKa ~4.2 vs. ~3.9 for the para isomer).

- Reduced steric hindrance may influence receptor interaction profiles.

4-(Piperidin-4-yloxy)benzamide Hydrochloride

- Structural Difference : Carboxylic acid replaced with an amide group (-CONH2).

- Impact on Properties: Lower acidity (non-ionizable at physiological pH), increasing membrane permeability. Molecular weight ~280.7 g/mol; logP ~1.6.

- Applications: Potential as a prodrug or intermediate in kinase inhibitor synthesis .

4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid Hydrochloride

- Structural Difference : Piperidine replaced with methylpiperazine, connected via a methylene (-CH2-) group.

- Impact on Properties :

- Increased basicity due to the tertiary amine in methylpiperazine (pKa ~8.5).

- Molecular weight ~296.8 g/mol; enhanced water solubility (>50 mg/mL).

- Synthesis: Green synthesis routes using p-cyanobenzyl chloride and methylpiperazine under reflux conditions .

Comparative Data Table

Key Findings and Implications

- Positional Isomerism : Substitution at the para vs. meta position significantly alters electronic properties and target interactions.

- Functional Group Modifications : Replacing carboxylic acid with amide groups improves bioavailability but reduces ionic interactions .

生物活性

4-(4-Piperidinyloxy)benzoic acid hydrochloride, with the molecular formula CHClNO and a molecular weight of 257.71 g/mol, is a compound that has garnered attention in various biological and chemical research fields. Its synthesis typically involves the reaction of 4-hydroxybenzoic acid with 4-piperidinol, followed by treatment with hydrochloric acid to form the hydrochloride salt. This compound serves as a versatile building block in organic synthesis and has potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperidine ring and benzoic acid moiety are crucial for binding to these targets, influencing their activity and leading to various biological effects. Notably, this compound has been studied for its role as an EP4 receptor antagonist, which is significant in the context of inflammatory diseases such as rheumatoid arthritis and ankylosing spondylitis .

Research Findings

- EP4 Receptor Antagonism : Research indicates that compounds similar to this compound exhibit selective antagonism of the EP4 receptor. This action has been linked to the inhibition of interleukin (IL)-23 and IL-6 production, which are critical mediators in inflammatory responses .

- Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit cell proliferation and migration in various cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Interaction : The compound has shown promise as an enzyme inhibitor, particularly in pathways involving cyclooxygenases (COX), which are pivotal in inflammation . Selective inhibition of COX-2 can reduce undesirable side effects associated with non-selective NSAIDs.

Case Studies

- Rheumatoid Arthritis : A study highlighted the efficacy of EP4 antagonists in reducing symptoms of rheumatoid arthritis by modulating inflammatory pathways . The administration of this compound showed a decrease in joint swelling and pain in animal models.

- Cancer Research : Another study explored the impact of this compound on breast cancer cells, where it inhibited cell migration and invasion, suggesting its potential as a therapeutic agent against metastatic cancer .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Piperidin-4-yl)benzoic acid | Lacks oxy group | Moderate receptor interaction |

| Benzyl 4-(4-piperidinyloxy)benzoate | Contains benzyl ester group | Enhanced solubility; varied activity |

| 2-(Piperidin-4-yloxy)benzoic acid | Different position of piperidine | Potentially different receptor affinity |

The structural variations significantly influence their reactivity and biological interactions, making this compound a valuable compound for further research.

常见问题

Q. Methodological Guidance :

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Final purification: Recrystallize from ethanol/water mixtures to remove unreacted starting materials .

How can discrepancies in reported solubility profiles of this compound be resolved experimentally?

Advanced Research Question

Conflicting solubility data (e.g., water vs. organic solvents) may arise from polymorphic forms or pH-dependent ionization. To resolve this:

Q. Key Findings from Evidence :

- Solubility in water is pH-sensitive due to the carboxylic acid group (pKa ~4.2) .

- High solubility in methanol and DMSO supports its use in biological assays .

What analytical techniques are most effective for characterizing purity and structural integrity?

Basic Research Question

- HPLC : Use a Chromolith® Silica column (methanol/water + 0.1% TFA) to assess purity (>98%) .

- FTIR : Confirm functional groups (C=O stretch at 1680 cm⁻¹, piperidine N-H at 3300 cm⁻¹) .

- NMR : Assign peaks for the aromatic protons (δ 7.2–8.1 ppm) and piperidine moiety (δ 1.5–3.0 ppm) .

Advanced Tip : Combine LC-MS to detect trace impurities (e.g., hydrolyzed by-products) .

How can researchers optimize reaction yields while minimizing by-product formation during scale-up?

Advanced Research Question

By-product formation (e.g., ester hydrolysis or piperidine ring oxidation) can be mitigated by:

- Temperature Control : Maintain reaction temperatures below 50°C to prevent decomposition .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity, as seen in analogous piperidine syntheses .

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Case Study : A 20% yield improvement was achieved for a related compound by switching from batch to flow chemistry .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

Q. Critical Data :

- The compound is classified as Irritant (GHS Category 2), requiring storage at room temperature in airtight containers .

What strategies enhance the compound’s stability during long-term storage?

Advanced Research Question

- Lyophilization : Convert to a lyophilized powder to prevent hydrolysis .

- Light Sensitivity : Store in amber glass vials under nitrogen to block UV-induced degradation .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Evidence-Based Insight : Similar benzoic acid derivatives showed <5% degradation over 12 months when stored desiccated .

How does the compound’s structure influence its bioactivity in medicinal chemistry applications?

Advanced Research Question

The piperidine moiety enhances membrane permeability, while the benzoic acid group allows for hydrogen bonding with targets (e.g., enzymes or receptors).

Q. Methodological Recommendation :

What chromatographic methods resolve co-eluting impurities during purity analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。